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Compound of Interest

Compound Name: 2-(2-bromophenyl)-1H-imidazole

Cat. No.: B064208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and a

plausible synthetic route for 2-(2-bromophenyl)-1H-imidazole. The information is compiled

from various sources to offer a detailed resource for researchers working with this and related

heterocyclic compounds.

Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for 2-(2-
bromophenyl)-1H-imidazole. Due to the limited availability of a complete experimental

dataset for this specific molecule in a single source, data from closely related analogs are

included for comparative purposes and are duly noted.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for 2-(2-
bromophenyl)-1H-imidazole are detailed below.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Reference

Compound

Imidazole H-4/H-

5
7.10 - 7.30 m -

General

Imidazoles

Imidazole N-H 10.0 - 12.5 br s -
General

Imidazoles

Phenyl H-3' 7.60 - 7.70 dd ~8.0, 1.5

1-Benzyl-4-(2-

bromophenyl)-2-

phenyl-1H-

imidazole[1]

Phenyl H-4' 7.35 - 7.45 td ~7.5, 1.5

1-Benzyl-4-(2-

bromophenyl)-2-

phenyl-1H-

imidazole[1]

Phenyl H-5' 7.20 - 7.30 td ~7.5, 1.0

1-Benzyl-4-(2-

bromophenyl)-2-

phenyl-1H-

imidazole[1]

Phenyl H-6' 7.90 - 8.00 dd ~8.0, 1.0

1-Benzyl-4-(2-

bromophenyl)-2-

phenyl-1H-

imidazole[1]

Table 2: ¹³C NMR Spectroscopic Data
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Reference Compound

Imidazole C-2 145.0 - 148.0 General 2-Aryl Imidazoles

Imidazole C-4/C-5 120.0 - 128.0 General 2-Aryl Imidazoles

Phenyl C-1' 131.0 - 133.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

Phenyl C-2' (C-Br) 121.0 - 123.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

Phenyl C-3' 133.0 - 134.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

Phenyl C-4' 127.0 - 128.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

Phenyl C-5' 129.0 - 130.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

Phenyl C-6' 130.0 - 131.0
1-Benzyl-4-(2-bromophenyl)-2-

phenyl-1H-imidazole[1]

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 2-(2-bromophenyl)-1H-imidazole are presented in

Table 3.

Table 3: IR Spectroscopic Data
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Vibrational Mode Expected Frequency (cm⁻¹) Reference Compound

N-H Stretch 3400 - 3200 (broad)
2-(Aryl)-4,5-diphenyl-1H-

imidazoles[2]

Aromatic C-H Stretch 3100 - 3000
2-(Aryl)-4,5-diphenyl-1H-

imidazoles[2]

C=N Stretch (imidazole) 1620 - 1580
2-(Aryl)-4,5-diphenyl-1H-

imidazoles[2]

C=C Stretch (aromatic) 1600 - 1450
2-(Aryl)-4,5-diphenyl-1H-

imidazoles[2]

C-Br Stretch 680 - 515 General Aryl Bromides

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The predicted mass spectral data for 2-(2-bromophenyl)-1H-imidazole is shown

in Table 4.

Table 4: Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 222.98/224.98

Molecular ion peak with

isotopic pattern for one

bromine atom.

[M+H]⁺ 223.99/225.99 Protonated molecular ion.

Experimental Protocols
This section outlines a general and plausible experimental protocol for the synthesis and

spectroscopic characterization of 2-(2-bromophenyl)-1H-imidazole, adapted from established

methods for the synthesis of 2-aryl-imidazoles.

A common and effective method for the synthesis of 2-substituted imidazoles is the

Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an

aldehyde, and ammonia.
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Materials:

Glyoxal (40% aqueous solution)

2-Bromobenzaldehyde

Ammonium hydroxide (concentrated)

Ethanol

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of glyoxal (1.1 equivalents) in ethanol, add 2-bromobenzaldehyde (1.0

equivalent).

Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5

equivalents).

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3

x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then

with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Collect the fractions containing the desired product and evaporate the solvent to yield 2-(2-
bromophenyl)-1H-imidazole.

NMR Spectroscopy:

Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra to determine chemical shifts (referenced to the residual solvent peak),

multiplicities, and coupling constants.

IR Spectroscopy:

Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by

preparing a KBr pellet.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum to determine the molecular weight and observe the characteristic

isotopic pattern of the bromine atom.

Visualizations
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The following diagrams illustrate the general structure and a plausible synthetic workflow for 2-
(2-bromophenyl)-1H-imidazole.
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Caption: Synthetic pathway for 2-(2-bromophenyl)-1H-imidazole.
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Caption: Experimental workflow for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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